molecular formula C9H4Cl2O B8325597 3-(3,4-Dichlorophenyl)-2-propynal

3-(3,4-Dichlorophenyl)-2-propynal

Cat. No.: B8325597
M. Wt: 199.03 g/mol
InChI Key: NOISOSBHCJFYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dichlorophenyl)-2-propynal is an organochlorine compound featuring a propargyl aldehyde group (propynal) attached to a 3,4-dichlorophenyl ring. The propynal moiety consists of a triple bond between C2 and C3, conferring rigidity and electrophilicity to the molecule.

Properties

Molecular Formula

C9H4Cl2O

Molecular Weight

199.03 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)prop-2-ynal

InChI

InChI=1S/C9H4Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H

InChI Key

NOISOSBHCJFYHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#CC=O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Effects

The table below compares 3-(3,4-Dichlorophenyl)-2-propynal with compounds sharing structural similarities, such as substituted phenyl groups or conjugated systems:

Compound Name Substituents Functional Group Molecular Weight (g/mol) Key Properties/Bioactivity
This compound (Target) 3,4-dichloro Aldehyde (propynal) 215.06† High electrophilicity (aldehyde); potential reactivity with biological nucleophiles. Lipophilicity enhanced by Cl substituents.
3,4-Dichlorocinnamanilides 3,4-dichloro Amide (propenamide) 380–450* Broad-spectrum antibacterial activity (e.g., MRSA, Mycobacterium spp.). Low cytotoxicity in select derivatives. High logP (lipophilicity).
3-(3,4-Dimethoxyphenyl)-2-propenal 3,4-dimethoxy Aldehyde (propenal) 192.21 Lower lipophilicity (methoxy groups reduce logP). Unreported bioactivity; structural analog with reduced electrophilicity (double bond vs. triple bond).
1,3-Diarylureas (BTdCPU, NCPdCPU) 3,4-dichloro Urea 350–400* Growth inhibition via unknown mechanisms. Dichlorophenyl group critical for activity.

†Calculated based on formula C₉H₅Cl₂O.
*Varies by specific derivative.

Key Observations:
  • Lipophilicity : The dichlorophenyl group increases lipophilicity compared to methoxy-substituted analogs, likely enhancing membrane permeability .
  • Bioactivity : Dichlorocinnamanilides exhibit potent antimicrobial activity, attributed to the dichlorophenyl group’s electron-withdrawing effects and lipophilicity. The target compound may share similar trends, though its aldehyde group could introduce cytotoxicity .

Antimicrobial Activity and Cytotoxicity

Dichlorocinnamanilides (e.g., (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide) demonstrate submicromolar activity against Gram-positive bacteria and mycobacteria, outperforming clinical standards like ampicillin . In contrast, aldehydes (e.g., the target compound) are generally more reactive and may exhibit higher cytotoxicity due to nonspecific protein binding.

Physicochemical Properties

  • Lipophilicity :
    • The target’s Cl substituents increase logP compared to methoxy analogs (e.g., 3,4-dimethoxypropenal, logP ≈ 1.5–2.0) .
    • Dichlorocinnamanilides have logP values >3, correlating with enhanced antimicrobial efficacy .
  • Stability : The triple bond in the target compound may reduce stability under basic or oxidizing conditions compared to double-bonded propenals or amides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.